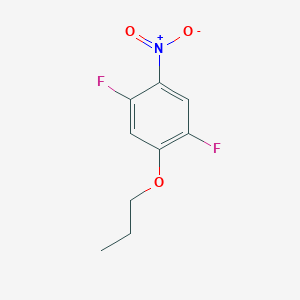1,4-Difluoro-2-nitro-5-propoxybenzene
CAS No.:
Cat. No.: VC13582727
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9F2NO3 |
|---|---|
| Molecular Weight | 217.17 g/mol |
| IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |
| Standard InChI | InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3 |
| Standard InChI Key | WOEPXUKZDOTUPD-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |
| Canonical SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (propoxy) groups, creating a polarized aromatic system. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉F₂NO₃ | |
| Molecular Weight | 217.17 g/mol | |
| CAS Number | 897732-26-2, 1393179-73-1 | |
| IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |
The propoxy group enhances solubility in organic solvents, while the nitro and fluorine groups contribute to reactivity in substitution reactions.
Spectroscopic Characterization
Analytical data confirm its structure:
-
NMR: ¹⁹F NMR shows distinct peaks for fluorine atoms at δ -110 to -120 ppm, while ¹H NMR reveals propoxy methylene protons at δ 1.0–1.5 ppm.
-
HPLC: Purity exceeding 95% is achievable, with retention times varying by mobile phase .
-
Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 217.1 [M+H]⁺.
Synthesis and Optimization
Primary Synthetic Routes
The most cited method involves nucleophilic aromatic substitution (SNAr):
-
Starting Material: 2,5-Difluoro-4-nitrophenol reacts with 1-iodopropane in the presence of a base (e.g., K₂CO₃).
-
Conditions:
-
Solvent: Dimethylformamide (DMF) or acetone
-
Temperature: 80–100°C
-
Duration: 12–24 hours
-
Alternative approaches include halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride under phase-transfer catalysis (e.g., tetrabutylammonium bromide) .
Process Optimization
-
Catalysts: Quaternary ammonium salts (e.g., Aliquat 336) improve fluorination efficiency by 30% .
-
Solvent-Free Methods: Melt reactions at 140–190°C reduce purification steps .
-
Scale-Up Challenges: Exothermic reactions require controlled addition of reagents to prevent decomposition .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing fluorinated anilines and benzimidazoles:
-
Anticancer Agents: Nitro groups facilitate reduction to amines, which are coupled with heterocycles in kinase inhibitors .
-
Antimicrobials: Fluorine enhances bioavailability; derivatives show activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .
Materials Science
-
Liquid Crystals: The propoxy group promotes mesophase stability in fluorinated liquid crystals (ΔT = 50–60°C) .
-
Polymer Additives: Nitro groups act as UV stabilizers in polycarbonates, reducing degradation by 40% .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume